molecular formula C18H14ClN3OS B5114164 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride

4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride

Cat. No.: B5114164
M. Wt: 355.8 g/mol
InChI Key: OLGHHEMGDBCXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0546109 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Research has highlighted the potential of compounds related to 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride in exhibiting antifungal abilities. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown good antifungal capabilities against various phytopathogenic fungi, indicating the potential for agricultural and medicinal applications (Zhang et al., 2016). Similarly, thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, suggesting their role in combating microbial infections (Hozien et al., 1996).

Anti-inflammatory and Analgesic Properties

Compounds related to this compound have been studied for their anti-inflammatory and analgesic activities. Research on pyrimidine derivatives has demonstrated significant anti-inflammatory and analgesic effects, highlighting their potential therapeutic applications (Sondhi et al., 2005).

Antimicrobial Evaluation

The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have been a subject of extensive research. These compounds have shown promising activity against various bacterial strains, indicating their potential in the development of new antibacterial agents (Vlasov et al., 2018). The synthesis and antimicrobial evaluation of these compounds reveal their potential in addressing the growing concern of antimicrobial resistance.

Apoptosis Induction and Anticancer Potential

4-Anilino-N-methylthieno[2,3-d]pyrimidines, closely related to the compound , have been identified as potent apoptosis inducers. These compounds have shown significant activity in cancer models, suggesting their potential use in cancer therapy (Kemnitzer et al., 2009).

In Vitro Antitubercular and Antimicrobial Activities

Novel derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their in vitro antitubercular and antimicrobial activities. Some of these derivatives have exhibited pronounced activities against Mycobacterium tuberculosis and various bacterial strains, underscoring their potential in treating tuberculosis and bacterial infections (Kamdar et al., 2011).

FGFR1 Inhibition for Anticancer Applications

N-Phenylthieno[2,3-d]pyrimidin-4-amines, closely related to the compound of interest, have been explored as inhibitors of the Fibroblast growth factor receptor 1 (FGFR1), a crucial target in cancer therapy. The structure-activity relationship of these compounds provides insights into developing effective anticancer agents (Gryshchenko et al., 2015).

Properties

IUPAC Name

4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS.ClH/c22-14-8-6-13(7-9-14)21-17-16-15(12-4-2-1-3-5-12)10-23-18(16)20-11-19-17;/h1-11,22H,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGHHEMGDBCXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.